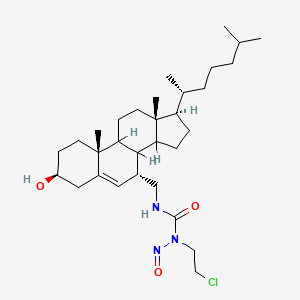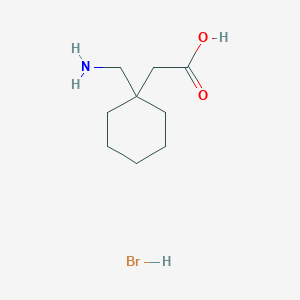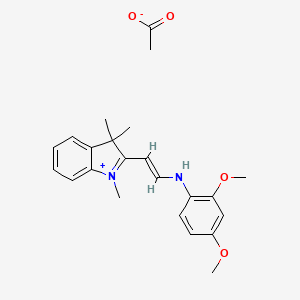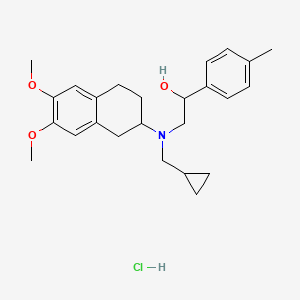
Benzenemethanol, alpha-(((cyclopropylmethyl)(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, alpha-(((cyclopropylmethyl)(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzenemethanol core, a cyclopropylmethyl group, and a tetrahydro-6,7-dimethoxy-2-naphthalenyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-(((cyclopropylmethyl)(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride involves multiple steps. The process typically starts with the preparation of the benzenemethanol core, followed by the introduction of the cyclopropylmethyl group and the tetrahydro-6,7-dimethoxy-2-naphthalenyl moiety. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, alpha-(((cyclopropylmethyl)(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols or amines.
Applications De Recherche Scientifique
Benzenemethanol, alpha-(((cyclopropylmethyl)(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of Benzenemethanol, alpha-(((cyclopropylmethyl)(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Benzenemethanol, alpha-(((cyclopropylmethyl)(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-methyl-, hydrochloride can be compared with other similar compounds, such as:
Benzenemethanol derivatives: Compounds with similar benzenemethanol cores but different substituents.
Cyclopropylmethyl derivatives: Compounds with cyclopropylmethyl groups attached to different cores.
Tetrahydro-6,7-dimethoxy-2-naphthalenyl derivatives: Compounds with the same naphthalenyl moiety but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
116714-63-7 |
|---|---|
Formule moléculaire |
C25H34ClNO3 |
Poids moléculaire |
432.0 g/mol |
Nom IUPAC |
2-[cyclopropylmethyl-(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-(4-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C25H33NO3.ClH/c1-17-4-8-19(9-5-17)23(27)16-26(15-18-6-7-18)22-11-10-20-13-24(28-2)25(29-3)14-21(20)12-22;/h4-5,8-9,13-14,18,22-23,27H,6-7,10-12,15-16H2,1-3H3;1H |
Clé InChI |
VCUVJGZNTRNYOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CN(CC2CC2)C3CCC4=CC(=C(C=C4C3)OC)OC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



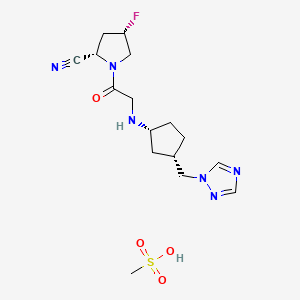
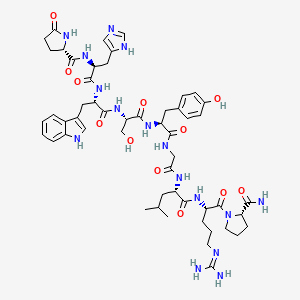

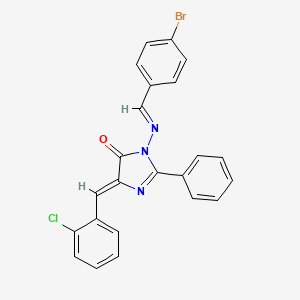

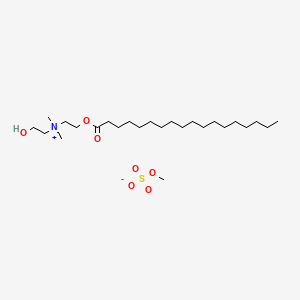
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)

![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)
